molecular formula C12H18FN5 B11757151 [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11757151
M. Wt: 251.30 g/mol
InChI Key: GSKYLMVMOIUNSC-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, one of which is fluorinated, connected by a methylene bridge to an amine group. The presence of both ethyl and fluoro substituents on the pyrazole rings imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the individual pyrazole rings. The 1-ethyl-1H-pyrazole can be synthesized by reacting ethylhydrazine with 1,3-diketones under acidic conditions. The 1-ethyl-5-fluoro-1H-pyrazole can be prepared similarly, with the addition of a fluorinating agent during the reaction.

Once the pyrazole rings are synthesized, they are linked via a methylene bridge This is achieved by reacting the pyrazole derivatives with formaldehyde and a secondary amine under basic conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation. Additionally, the fluorinated pyrazole ring can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can be compared to other pyrazole derivatives, such as:

    1-ethyl-1H-pyrazole: Lacks the fluorine substituent, resulting in different chemical properties and biological activities.

    1-ethyl-5-fluoro-1H-pyrazole: Contains only one pyrazole ring, making it less complex than the target compound.

    N,N-diisopropylethylamine: A tertiary amine with different structural and functional properties.

The uniqueness of this compound lies in its dual pyrazole rings with distinct substituents, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C12H18FN5/c1-3-17-9-10(6-15-17)5-14-7-11-8-16-18(4-2)12(11)13/h6,8-9,14H,3-5,7H2,1-2H3

InChI Key

GSKYLMVMOIUNSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(N(N=C2)CC)F

Origin of Product

United States

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